molecular formula C14H10ClN5OS B6153706 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea CAS No. 1627598-35-9

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea

Cat. No. B6153706
CAS RN: 1627598-35-9
M. Wt: 331.8
InChI Key:
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Description

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea (BCU) is a synthetic compound that has been used in a variety of scientific research applications. BCU was first synthesized in the early 2000s and has since been studied for its potential applications in drug development, biochemistry, and physiology.

Scientific Research Applications

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has been studied for its potential applications in drug development, biochemistry, and physiology. In drug development, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has been studied as a potential inhibitor of the enzyme tyrosine kinase, which is involved in cellular signaling pathways. In biochemistry, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine and is important for neurotransmission. In physiology, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has been studied for its potential to modulate the activity of certain hormones, such as cortisol.

Mechanism of Action

The mechanism of action of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea is not completely understood. However, it is believed to act by binding to certain proteins, such as tyrosine kinase and acetylcholinesterase, and inhibiting their activity. This inhibition can lead to changes in cellular signaling pathways and hormone levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea are not completely understood. However, it is believed to have a variety of effects on the body, including the modulation of cellular signaling pathways and hormone levels. In particular, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has been studied for its potential to modulate the activity of certain hormones, such as cortisol. It has also been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The major advantage of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea is its high efficiency and yield in the Ugi-4CR reaction. This makes it an attractive compound for lab experiments. However, there are some limitations to using 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea in lab experiments. For example, the mechanism of action of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea is not completely understood, so it is difficult to predict the effects it will have on the body. Additionally, 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea has not been studied extensively and its effects on the body are not fully known.

Future Directions

There are several potential future directions for research on 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea. One potential direction is to further study the mechanism of action of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea and its effects on the body. This could involve studying the effects of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea on cellular signaling pathways and hormone levels. Additionally, further research could be conducted on the potential applications of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea in drug development, biochemistry, and physiology. Finally, further research could be conducted on the synthesis of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea and other compounds using the Ugi-4CR reaction.

Synthesis Methods

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea is synthesized by a method known as the Ugi four-component reaction (Ugi-4CR). This reaction is a multi-step process that involves combining four different components in the presence of a base catalyst, such as potassium carbonate. The four components are an amine, a carboxylic acid, an isocyanide, and an aldehyde. The reaction produces a variety of products, including 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea, depending on the components used. The reaction is highly efficient and yields a high percentage of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea' involves the reaction of 4-chlorobenzaldehyde with 2-amino-1,3-benzothiazole to form the corresponding Schiff base, which is then reacted with urea to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-1,3-benzothiazole", "urea" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-1,3-benzothiazole in ethanol to form the corresponding Schiff base.", "Step 2: The Schiff base is then reacted with urea in ethanol under reflux conditions to yield the final product, '3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea'." ] }

CAS RN

1627598-35-9

Product Name

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-chlorophenyl)methylidene]amino}urea

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8

Purity

95

Origin of Product

United States

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